フォロキシミシン二水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

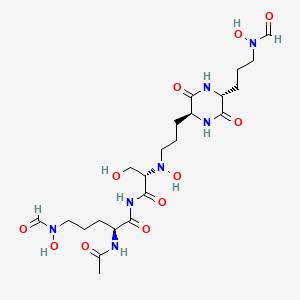

フォロキシミチンは、鉄キレート化に対する高い親和性を持つ、低分子量の化合物の種類であるシデロフォアです。 これは、ストレプトマイセス属の特定の菌株、例えばストレプトマイセス・ベネズエラエとストレプトマイセス・プルプレウスによって生成されます 。フォロキシミチンなどのシデロフォアは、特に鉄欠乏環境における細菌の鉄取得において重要な役割を果たしています。

科学的研究の応用

Foroxymithine has several scientific research applications:

Chemistry: It is used as a model compound to study siderophore-mediated iron acquisition.

準備方法

フォロキシミチンは、通常、ストレプトマイセス属の鉄欠乏培養培地から単離されます 。調製には、鉄欠乏培地で菌を培養し、その後、化合物を単離するためにいくつかのクロマトグラフィー法を用います。 フォロキシミチンの構造は、ESI-MSやNMR分光法などの手法を用いて解明されました .

化学反応の分析

フォロキシミチンは、以下を含むさまざまな化学反応を受けます。

酸化と還元: これらの反応は、化合物の鉄キレート化における役割にとって不可欠です。

置換反応: これらの反応で使用される一般的な試薬には、ヒドロキシルアミンとホルミルヒドロキシルアミンが含まれます.

主要な生成物: これらの反応から生成される主要な生成物は、鉄-フォロキシミチン錯体であり、これはその生物学的機能にとって不可欠です.

4. 科学研究への応用

フォロキシミチンは、いくつかの科学研究への応用があります。

化学: これは、シデロフォアによる鉄取得を研究するためのモデル化合物として使用されます。

生物学: フォロキシミチンは、微生物の鉄代謝において役割を果たし、鉄制限環境における細菌の増殖を研究するために使用できます.

作用機序

フォロキシミチンは、主に鉄キレート化によってその効果を発揮します。 鉄イオンと結合して、細菌が呼吸やDNA合成などの重要なプロセスに利用できる安定な錯体を形成します 。 さらに、フォロキシミチンは、血圧の調節を助けるアンジオテンシン変換酵素を阻害します .

類似化合物との比較

フォロキシミチンは、以下のなどの他のシデロフォアに似ています。

デスフェリオキサミン: 両方の化合物は鉄キレート化に関与していますが、デスフェリオキサミンはコロニー領域内に限定されているのに対し、フォロキシミチンはコロニー境界を超えて拡散します.

ペウセケリン: フォロキシミチンと構造的に類似したペウセケリンは、ストレプトマイセス・ペウセチウスによって生成される別のシデロフォアです.

コエリケリン、ツクバケリンAとB、スカブケリン、ツルギケリン、アルバケリン: これらは、放線菌から単離された他のペプチドシデロフォアです.

フォロキシミチンは、コロニー境界を超えて拡散するユニークな能力と、鉄キレーターと酵素阻害剤の二重の役割により、類似の化合物の中で際立った存在となっています .

生物活性

Foroxymithine dihydrate is a compound of significant interest in the fields of pharmacology and microbiology, primarily due to its role as a siderophore and its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.

Overview of Foroxymithine Dihydrate

Foroxymithine is classified as a siderophore, a type of molecule that bacteria produce to sequester iron from their environment. Iron is essential for many biological processes, but it is often limited in availability. Siderophores enhance the competitive fitness of microorganisms by facilitating iron uptake, particularly in polymicrobial communities.

Biological Mechanisms

- Iron Chelation : Foroxymithine displays strong iron-binding capabilities, which is critical for its function as a siderophore. Studies have shown that it can effectively sequester iron from its surroundings, thus influencing microbial growth and competition.

- Antimicrobial Activity : Research indicates that foroxymithine has antimicrobial properties, particularly against certain bacterial strains. Its production is linked to enhanced antibiotic activity in Streptomyces species, suggesting a dual role in both nutrient acquisition and defense against competitors.

- ACE Inhibition : Foroxymithine has been identified as an angiotensin-converting enzyme (ACE) inhibitor, which may contribute to its hypotensive effects observed in animal models. This property suggests potential applications in managing hypertension.

Siderophore Functionality

A study published in 2022 explored the functional redundancy between foroxymithine and desferrioxamine, another well-characterized siderophore. The findings revealed that while both siderophores can support iron acquisition when cultured alone, foroxymithine exhibited distinct spatial localization patterns and was more effective in competitive environments with other microbes like Saccharomyces cerevisiae .

- Key Findings :

- Foroxymithine diffuses beyond the colony boundary, allowing it to privatize iron resources effectively.

- Loss of foroxymithine production resulted in significant fitness penalties during co-culture experiments.

Pharmacological Effects

In pharmacological studies involving spontaneously hypertensive rats, oral administration of foroxymithine dihydrate significantly reduced systolic blood pressure . This suggests that the compound may have therapeutic implications beyond its role as a siderophore.

- Research Data :

- Reduction in blood pressure was quantified, indicating a dose-response relationship.

- The compound's mechanism as an ACE inhibitor was further elucidated through biochemical assays.

Comparative Analysis of Biological Activities

| Activity Type | Foroxymithine Dihydrate | Desferrioxamine | Notes |

|---|---|---|---|

| Iron Chelation | High | High | Both are effective but differ in localization. |

| Antimicrobial Activity | Present | Present | Foroxymithine shows enhanced efficacy in mixed cultures. |

| ACE Inhibition | Yes | No | Unique pharmacological property of foroxymithine. |

特性

CAS番号 |

100157-28-6 |

|---|---|

分子式 |

C22H37N7O11 |

分子量 |

575.6 g/mol |

IUPAC名 |

(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |

InChI |

InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1 |

InChIキー |

IQMHGRIOYXVPSE-XSLAGTTESA-N |

SMILES |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(=O)C(CO)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

異性体SMILES |

CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O |

正規SMILES |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Foroxymithine; Foroxymithine dihydrate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。